![molecular formula C28H22ClN3O7S B3018757 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-40-1](/img/structure/B3018757.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C28H22ClN3O7S and its molecular weight is 580.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Quinazolinone derivatives have been synthesized through reactions involving isocyanates and anthranilamide, leading to the formation of various heterocyclic compounds. For instance, reactions of anthranilamide with isocyanates have facilitated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones, showcasing the chemical reactivity and potential for creating diverse quinazolinone-based structures (J. Chern et al., 1988). This indicates the versatility of quinazolinone frameworks in organic synthesis and their potential as building blocks for more complex molecules.
Antitumor Activity
Some quinazolinone analogues have demonstrated significant antitumor activity, making them subjects of interest in the development of new anticancer agents. For example, novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been designed, synthesized, and evaluated for their in vitro antitumor activity, revealing broad-spectrum antitumor activity and potential as potent anticancer compounds (Ibrahim A. Al-Suwaidan et al., 2016). This highlights the therapeutic potential of quinazolinone derivatives in oncology.
Biological Activity
The synthesis of quinazolinone derivatives has also been explored for their biological activities beyond antitumor effects, including antimicrobial and antioxidant properties. For instance, certain quinazolinone compounds have shown promising antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Ashok Kumar et al., 2011). Additionally, the antioxidant potential of these compounds has been investigated, further expanding the scope of their applications in scientific research.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O7S/c29-18-4-2-17(3-5-18)21(33)13-40-28-31-20-11-25-24(38-15-39-25)10-19(20)27(35)32(28)8-7-26(34)30-12-16-1-6-22-23(9-16)37-14-36-22/h1-6,9-11H,7-8,12-15H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDNXPWOWOJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)Cl)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B3018679.png)
![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)
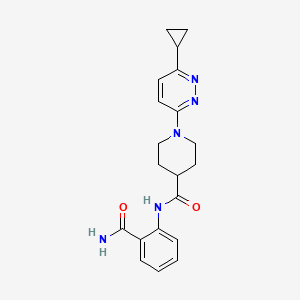
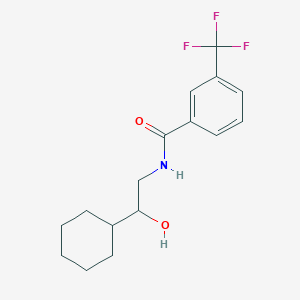
![1-[6-(methylsulfanyl)pyridine-3-carbonyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide](/img/structure/B3018684.png)
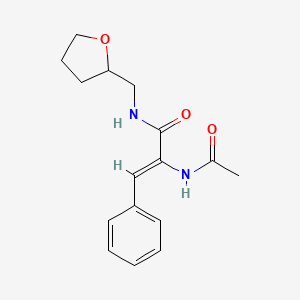
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3018688.png)
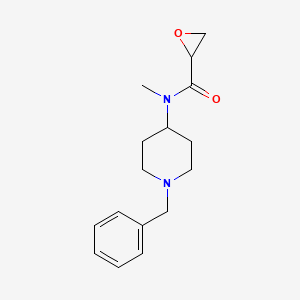
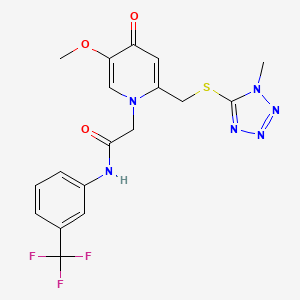
![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)
![N-(4-bromophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3018697.png)